An In-Depth Technical Guide to tert-Butyl azocane-1-carboxylate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to tert-Butyl azocane-1-carboxylate: Properties, Synthesis, and Applications
Introduction: The Azocane Scaffold and the Role of N-Boc Protection
In the landscape of modern medicinal chemistry and drug discovery, nitrogen-containing heterocycles, or azacycles, represent a foundational structural motif.[1] Among these, medium and large ring systems are of growing interest due to the unique conformational flexibility and vectoral space they occupy. The azocane ring, an eight-membered saturated N-heterocycle, is a key scaffold found in a number of bioactive natural products and serves as a versatile building block in synthetic chemistry.[2][3]
The utility of the parent azocane (also known as heptamethyleneimine) in multi-step synthesis is often predicated on the strategic protection of its secondary amine functionality.[2] The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its robust stability across a wide range of non-acidic conditions and its facile, clean removal under mild acidic treatment. This guide provides a comprehensive technical overview of tert-Butyl azocane-1-carboxylate, the N-Boc protected form of azocane. It is designed for researchers, medicinal chemists, and drug development professionals seeking to incorporate this valuable building block into their synthetic programs.
Physicochemical and Spectroscopic Properties
While specific experimental data for tert-Butyl azocane-1-carboxylate is not widely published, its properties can be reliably predicted based on its constituent parts: the azocane ring and the N-Boc protecting group.
Predicted Physicochemical Data
The following table summarizes the calculated and predicted physicochemical properties of the molecule.
| Property | Value / Prediction | Source / Basis |
| Molecular Formula | C₁₂H₂₃NO₂ | Calculated |
| Molecular Weight | 213.32 g/mol | Calculated |
| CAS Number | Not Assigned | Inferred from lack of commercial listings |
| Physical State | Colorless to pale yellow oil or low-melting solid | Analogy to N-Boc protected cyclic amines |
| Boiling Point | > 250 °C (Predicted) | Extrapolated from related compounds |
| Solubility | Soluble in most organic solvents (DCM, EtOAc, THF, MeOH). Insoluble in water. | General property of N-Boc protected amines |
Spectroscopic Analysis
Spectroscopic analysis is essential for the characterization and quality control of tert-Butyl azocane-1-carboxylate. Below are the predicted Nuclear Magnetic Resonance (NMR) data.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group and the methylene protons of the azocane ring. Due to the conformational flexibility of the eight-membered ring, the ring proton signals may be broad at room temperature.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides clear signals for the carbonyl and quaternary carbons of the Boc group, in addition to the carbons of the azocane ring.[4]
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| tert-Butyl (9H, singlet) | 1.4 - 1.5 | 28.5 (CH₃) |
| Quaternary Carbon (Boc) | - | 79.0 - 80.0 (C(CH₃)₃) |
| Carbonyl Carbon (Boc) | - | 155.0 - 156.0 (C=O) |
| Azocane CH₂ (α to N) | 3.2 - 3.4 (broad multiplet) | 45.0 - 47.0 |
| Azocane CH₂ (β, γ, δ to N) | 1.5 - 1.8 (broad multiplet) | 25.0 - 30.0 |
Note: Predicted shifts are based on analysis of similar N-Boc protected heterocycles and standard chemical shift ranges.[4][5] Spectra should be acquired in a deuterated solvent such as CDCl₃.
Synthesis and Purification
As tert-Butyl azocane-1-carboxylate is not commonly available commercially, its synthesis from the parent heterocycle, azocane, is a required preliminary step for its use. The procedure is straightforward and relies on the well-established reaction of an amine with di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol: Synthesis of tert-Butyl azocane-1-carboxylate
This protocol describes the N-protection of azocane using di-tert-butyl dicarbonate.
Materials:
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: Dissolve azocane (1.0 equivalent) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stir bar. A concentration of 0.2-0.5 M is typically appropriate.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.05-1.1 equivalents) to the cooled solution, either as a solid in portions or as a solution in the same solvent.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.
-
Workup:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The product is often of high purity after workup. If necessary, further purification can be achieved by flash column chromatography on silica gel.
-
Caption: Synthetic workflow for N-Boc protection of azocane.
Chemical Reactivity and Derivatization
The chemical utility of tert-Butyl azocane-1-carboxylate is dominated by the reactivity of the Boc protecting group. Its primary function is to serve as a stable, protected precursor to the free secondary amine, which can then be used in subsequent synthetic transformations.
Deprotection of the N-Boc Group
The tert-butyl carbamate is readily cleaved under acidic conditions, liberating the free amine, carbon dioxide, and tert-butanol (which typically dehydrates to isobutylene).[7] The choice of acid is critical and depends on the presence of other acid-sensitive functional groups in the molecule.
Common Deprotection Conditions:
-
Trifluoroacetic Acid (TFA): A common and effective method involves treating the substrate with a solution of 20-50% TFA in a solvent like DCM at room temperature. The reaction is typically rapid (15-60 minutes).
-
Hydrochloric Acid (HCl): A solution of HCl in an organic solvent (e.g., 4M HCl in dioxane or diethyl ether) is also highly effective and provides the product as its hydrochloride salt, which can be advantageous for purification and stability.
-
Lewis Acids: For substrates with other acid-labile groups where TFA or HCl are too harsh, milder Lewis acids like zinc bromide (ZnBr₂) in DCM can selectively cleave tert-butyl esters and carbamates.
Caption: Acid-catalyzed deprotection of the N-Boc group.
Experimental Protocol: N-Boc Deprotection with TFA
Procedure:
-
Dissolution: Dissolve tert-Butyl azocane-1-carboxylate (1.0 equivalent) in anhydrous DCM.
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0 °C.
-
Reaction: Stir the mixture at room temperature for 30-60 minutes, monitoring by TLC.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
Re-dissolve the residue in a suitable solvent like ethyl acetate or DCM.
-
Wash with a saturated aqueous NaHCO₃ or a mild base (e.g., 1M NaOH) to neutralize the TFA salt and liberate the free amine.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the free azocane.
-
Applications in Research and Drug Discovery
The azocane scaffold is an important structural element in various pharmaceutically relevant molecules. The conformational flexibility of the eight-membered ring allows it to present substituents in diverse spatial arrangements, making it a valuable component for probing interactions with biological targets.
-
Scaffold Introduction: tert-Butyl azocane-1-carboxylate is the ideal reagent for introducing the azocane ring system into a target molecule. Following deprotection, the liberated secondary amine can undergo a wide range of reactions, including:
-
Reductive amination
-
Amide bond formation
-
N-Arylation or N-alkylation reactions
-
Nucleophilic substitution
-
-
Fragment-Based Drug Design: As a protected fragment, it allows for the controlled and directed synthesis of more complex molecules, enabling the exploration of chemical space around the azocane core. The use of related N-Boc protected azacycles, such as those derived from azepane, is well-documented in the development of novel therapeutics.[2]
Safety and Handling
-
Precursor Hazards: The precursor, azocane (heptamethyleneimine), is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[6] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.
-
Product Handling: While the N-Boc protected product is expected to be significantly less hazardous than the parent amine, standard laboratory safety practices should be followed. Avoid inhalation, ingestion, and contact with skin and eyes.
-
Reagents: Di-tert-butyl dicarbonate can cause skin and respiratory irritation. Deprotection reagents like TFA and HCl are highly corrosive and should be handled with extreme care.
-
Storage: Store tert-Butyl azocane-1-carboxylate in a tightly sealed container in a cool, dry place.
Conclusion
tert-Butyl azocane-1-carboxylate is a valuable, albeit not commonly commercialized, synthetic intermediate. Its utility lies in its ability to serve as a stable, protected form of the azocane heterocyclic scaffold. The straightforward synthesis via N-Boc protection of azocane and the reliable, high-yielding deprotection under acidic conditions make it an essential tool for chemists. By enabling the controlled introduction of the conformationally flexible eight-membered azocane ring, this compound provides a gateway to novel chemical structures for applications in pharmaceutical research and materials science.
References
-
ResearchGate. (n.d.). Enantioselective synthesis of optically active azocane (S,S)‐10 j. Retrieved February 14, 2026, from [Link]
-
Kamal, A., et al. (n.d.). Facile and Green Synthesis of Saturated Cyclic Amines. PMC - NIH. Retrieved February 14, 2026, from [Link]
-
ACS Publications. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Retrieved February 14, 2026, from [Link]
-
YouTube. (2023). A Novel Azocine Synthesis. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). Selected examples of natural products containing azepane and azocane motifs. Retrieved February 14, 2026, from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved February 14, 2026, from [Link]
-
Home Sunshine Pharma. (n.d.). (R)-tert-Butyl 3-aminoazepane-1-carboxylate CAS 1032684-85-7. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). Naturally occurring compounds containing the azocane ring. Retrieved February 14, 2026, from [Link]
-
UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved February 14, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). tert-Butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate. Retrieved February 14, 2026, from [Link]
-
PubChemLite. (n.d.). Tert-butyl 5-oxoazocane-1-carboxylate (C12H21NO3). Retrieved February 14, 2026, from [Link]
-
ResearchGate. (2004). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. Retrieved February 14, 2026, from [Link]
-
Oakwood Chemical. (n.d.). tert-butyl 4-Oxoazepane-1-carboxylate. Retrieved February 14, 2026, from [Link]
-
PubChemLite. (n.d.). Tert-butyl 3-(aminomethyl)azepane-1-carboxylate (C12H24N2O2). Retrieved February 14, 2026, from [Link]
-
ACD/Labs. (2008). t-Butyl group towers over other 1H resonances. Retrieved February 14, 2026, from [Link]
-
Synlett. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Retrieved February 14, 2026, from [Link]
-
J-STAGE. (n.d.). A simple and powerful tert-butylation of carboxylic acids and alcohols. Retrieved February 14, 2026, from [Link]
-
PubMed. (2014). Highly enantioselective aza-Henry reaction with isatin N-Boc ketimines. Retrieved February 14, 2026, from [Link]
- Google Patents. (n.d.). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
-
Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved February 14, 2026, from [Link]
-
RSC Publishing. (n.d.). Cascade reactions of nitrogen-substituted isocyanates: a new tool in heterocyclic chemistry. Retrieved February 14, 2026, from [Link]
-
Wikipedia. (n.d.). tert-Butyl alcohol. Retrieved February 14, 2026, from [Link]
-
Semantic Scholar. (1997). Convenient preparations of t-butyl esters and ethers from t-butanol. Retrieved February 14, 2026, from [Link]
Sources
- 1. Facile and Green Synthesis of Saturated Cyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. pure-synth.com [pure-synth.com]
- 5. chemimpex.com [chemimpex.com]
- 6. labsolu.ca [labsolu.ca]
- 7. (R)-tert-Butyl 3-aminoazepane-1-carboxylate CAS 1032684-85-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
